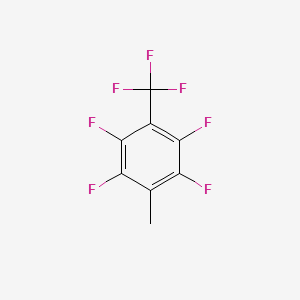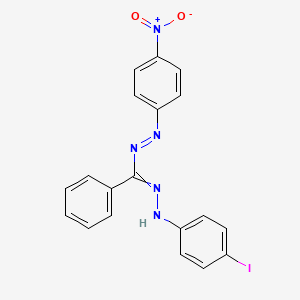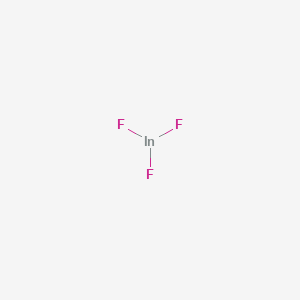
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The compound is often used in various scientific and industrial applications due to its versatile nature.
Mécanisme D'action
Target of Action
Similar compounds, such as long-chain imidazolium-based ionic liquids, have been evaluated as antimicrobials against a wide range of bacteria and fungi .
Mode of Action
It’s known that imidazolium-based ionic liquids can interact with proteins, inducing changes in their secondary structure . The docking studies suggest that these compounds exhibit a high binding affinity to proteins, with hydrogen bonding, hydrophobic, and electrostatic interactions playing a major role .
Biochemical Pathways
The interaction of similar compounds with proteins could potentially affect various biochemical pathways, depending on the specific proteins they interact with .
Result of Action
Similar compounds have demonstrated significant antibacterial and antifungal activity . The changes induced in protein structure could potentially lead to a variety of downstream effects, depending on the specific proteins and cells involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate. For instance, the risk of environmental pollution by ionic liquids is minimal due to their nonvolatile characteristics. In large-scale industrial applications, they may be released into the aquatic environment through accidental spills or via effluents .
Analyse Biochimique
Biochemical Properties
It has been found that this compound can aggregate in both polar and nonpolar solvents, forming clusters in solutions . This aggregation behavior could potentially influence its interactions with various biomolecules.
Molecular Mechanism
It is known that this compound can form clusters in solutions, which could potentially interact with various biomolecules . The exact nature of these interactions and how they lead to changes in gene expression or enzyme activity is still unclear.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate can be synthesized through a series of chemical reactions. One common method involves the alkylation of 1-methylimidazole with 1-bromododecane to form 1-dodecyl-3-methylimidazolium bromide. This intermediate is then subjected to anion exchange with a nitrate salt, such as sodium nitrate, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity starting materials and controlled reaction environments are crucial for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The imidazolium ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce a wide range of derivatives .
Applications De Recherche Scientifique
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various chemical reactions.
Biology: Employed in the study of biological systems due to its ability to dissolve a wide range of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in processes such as electroplating, extraction, and as a lubricant
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-dodecyl-3-methylimidazolium chloride
- 1-dodecyl-3-methylimidazolium sulfate
- 1-dodecyl-3-methylimidazolium acetate
Uniqueness
1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate is unique due to its specific anion (nitrate), which imparts distinct properties such as enhanced solubility and reactivity in certain reactions. Compared to its chloride, sulfate, and acetate counterparts, the nitrate form may offer advantages in specific applications, such as increased catalytic activity or improved antimicrobial properties .
Propriétés
Numéro CAS |
799246-93-8 |
|---|---|
Formule moléculaire |
C16H31N3O3 |
Poids moléculaire |
313.44 g/mol |
Nom IUPAC |
1-dodecyl-3-methylimidazol-3-ium;nitrate |
InChI |
InChI=1S/C16H31N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3)4/h14-16H,3-13H2,1-2H3;/q+1;-1 |
Clé InChI |
HTVLPUUYTJEEEZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-] |
SMILES canonique |
CCCCCCCCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)












